5alpha-Androstane-2,11-dione
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Overview
Description
5alpha-Androstane-2,11-dione, also known as androstenedione, is a steroid hormone that is produced in the adrenal glands and gonads. It is a precursor to both testosterone and estrogen and has been the subject of much research due to its potential applications in the fields of medicine and sports.
Mechanism Of Action
Androstenedione acts as a precursor to both testosterone and estrogen. It is converted into testosterone by the enzyme 17beta-hydroxysteroid dehydrogenase, which is found in the testes and prostate gland. It is also converted into estrogen by the enzyme aromatase, which is found in the ovaries, testes, and adipose tissue.
Biochemical And Physiological Effects
Androstenedione has been shown to have a number of biochemical and physiological effects. It has been found to increase muscle mass and strength, improve athletic performance, and enhance recovery from exercise. It has also been shown to have anti-cancer properties and may help to prevent the development of certain types of cancer.
Advantages And Limitations For Lab Experiments
Androstenedione has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, it is also a precursor to other steroid hormones, which can make it difficult to isolate and study its effects in isolation.
Future Directions
There are a number of future directions for research on 5alpha-Androstane-2,11-dioneone. One area of interest is its potential as a treatment for cancer. Another area of interest is its potential as a performance-enhancing drug in sports. Additionally, there is interest in developing new synthetic analogs of 5alpha-Androstane-2,11-dioneone that may have improved therapeutic properties.
Synthesis Methods
Androstenedione can be synthesized from cholesterol through a series of enzymatic reactions that occur in the adrenal glands and gonads. It can also be synthesized in the laboratory using chemical reactions.
Scientific Research Applications
Androstenedione has been studied for its potential applications in a variety of areas, including cancer treatment, sports performance enhancement, and as a precursor for the synthesis of other steroid hormones.
properties
CAS RN |
1449-57-6 |
---|---|
Product Name |
5alpha-Androstane-2,11-dione |
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,11-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1 |
InChI Key |
XEKQPALUTJONKX-WWOGELLMSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3C(=O)C2)C |
SMILES |
CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C |
Canonical SMILES |
CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C |
synonyms |
5α-Androstane-2,11-dione |
Origin of Product |
United States |
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